

FISH microscopy protocols using Fluorescent Red Mega 500

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Compound of Interest

Compound Name: *Fluorescent Red Mega 500*

Cat. No.: *B12058957*

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Executive Summary

This application note details the integration of **Fluorescent Red Mega 500**—a Large Stokes Shift (LSS) fluorophore—into Fluorescence In Situ Hybridization (FISH) workflows. Unlike traditional red fluorophores (e.g., TRITC, Cy3, Alexa Fluor 555) that require green excitation (~530–550 nm), **Fluorescent Red Mega 500** features a unique spectral signature with maximal absorption at 505 nm and emission at 612 nm (Stokes shift >100 nm).

The Core Advantage: This spectral separation allows researchers to excite both a green fluorophore (e.g., FITC/Alexa 488) and **Fluorescent Red Mega 500** using a single 488 nm Argon laser or blue LED source, while detecting their emissions in distinct channels. This eliminates chromatic shift caused by filter turret rotation and simplifies hardware requirements for multiplexing.

Technical Specifications & Spectral Logic

To successfully deploy **Fluorescent Red Mega 500**, one must understand the Twisted Intramolecular Charge Transfer (TICT) mechanism that governs its fluorescence.

| Property | Value | Notes |
|------------------------|---|---|
| Excitation Max | 505 nm | Efficiently excited by 488 nm lasers (approx. 70-80% max absorption). |
| Emission Max | 612 nm | Deep red emission, distinct from FITC (525 nm). |
| Stokes Shift | ~107 nm | "Mega" shift prevents self-quenching and simplifies filter design. |
| Extinction Coefficient | 90,000 M ⁻¹ cm ⁻¹ | High brightness comparable to standard Alexa dyes. |
| Solubility | Water/DMSO | Hydrophilic nature reduces non-specific binding in nuclear staining. |

Diagram 1: The LSS Multiplexing Concept

This diagram illustrates the optical path logic, demonstrating how a single excitation source drives dual-channel detection.



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Figure 1: Optical pathway for single-source excitation (488nm) of dual targets. Note the simultaneous excitation capability.

Experimental Protocols

This guide focuses on an Indirect FISH Detection method. Direct labeling of nucleotides with LSS dyes is possible via amino-allyl dUTP, but the indirect method (Hapten-labeled probe

Secondary Detection) offers signal amplification and higher sensitivity for low-copy targets.

Materials Required

- Probe: Biotin or Digoxigenin (Dig)-labeled DNA probe.
- Detection Reagent: Streptavidin-Mega 500 (for Biotin) or Anti-Dig-Mega 500 (for Dig).
- Counterstain: DAPI (Blue).[1]
- Buffer: 4x SSC, 0.1% Tween-20 (SSCT).
- Blocking: 3% BSA in 4x SSC.

Protocol A: Post-Hybridization Detection

Pre-requisite: Standard probe hybridization and stringency washes have been completed.

- Blocking (Critical Step):
 - Incubate slides in Blocking Buffer (3% BSA/4x SSC) for 30 minutes at Room Temperature (RT).
 - Why: Mega 500 is a charged fluorophore. Blocking neutralizes charge-based non-specific binding to the nuclear matrix.
- Primary Detection Incubation:
 - Dilute Streptavidin-Mega 500 or Anti-Dig-Mega 500 to a concentration of 1–5 µg/mL in Blocking Buffer.
 - Apply 100 µL per slide. Cover with Parafilm or a coverslip to prevent evaporation.
 - Incubate for 45–60 minutes at RT in a humidified dark chamber.

- Note: Do not exceed 1 hour. Extended incubation increases cytoplasmic background with LSS dyes.
- Washing:
 - Wash 3 x 5 minutes in 4x SSCT (0.1% Tween-20) at RT with gentle agitation.
 - Tip: The Tween-20 detergent is essential here to strip unbound hydrophobic dye aggregates.
- Counterstaining:
 - Apply DAPI (0.5 µg/mL) for 2 minutes.
 - Wash 1 x 3 minutes in PBS.
- Mounting:
 - Mount using an antifade medium (e.g., ProLong Gold or Mowiol).
 - Caution: Avoid mounting media containing p-phenylenediamine (PPD) if possible, as it can sometimes react with TICT dyes; DABCO/Glycerol mixes are safer.

Microscopy & Image Acquisition

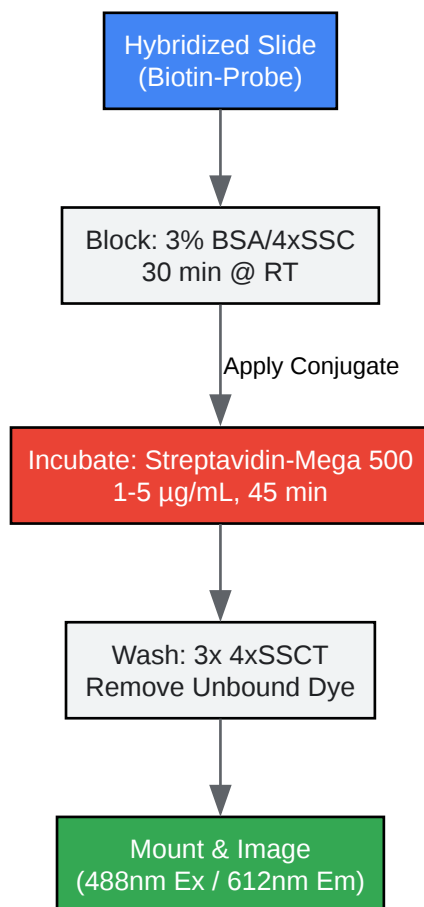
The success of this protocol relies entirely on the optical configuration. Using a standard "TRITC" filter set will result in zero signal because the TRITC excitation filter (550 nm) is located where Mega 500 does not absorb (it absorbs at 505 nm).

Hardware Configuration Table

| Component | Specification | Reason |
|-------------------|---------------------------------------|--|
| Light Source | 488 nm (Laser) or 470/490 nm (LED) | Excites both FITC and Mega 500. |
| Dichroic Mirror | 505 nm LP (Long Pass) | Reflects <505 nm (Excitation), Transmits >505 nm (Emission). |
| Emission Filter 1 | Bandpass 525/50 nm | Captures FITC/Alexa 488 (Green). |
| Emission Filter 2 | Bandpass 615/40 nm or Longpass 590 nm | Captures Mega 500 (Red). |

Diagram 2: Experimental Workflow

Visualizing the step-by-step wet-lab process.



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Figure 2: Indirect FISH detection workflow using Mega 500 conjugates.

Troubleshooting & Optimization

Issue: High Background / "Red Haze"

- Cause: Large Stokes Shift dyes often have larger conjugated aromatic systems (TICT mechanism) which can be "sticky" to chromatin.
- Solution: Increase Tween-20 concentration in the wash buffer to 0.2% and ensure the Blocking Buffer contains at least 3% BSA.

Issue: Signal Bleed-through into Green Channel

- Cause: While Mega 500 emits at 612 nm, it has a "tail" that can bleed into broad green filters.
- Solution: Use a narrow bandpass filter for Green (e.g., 525/30 nm) rather than a wide 535/50 nm filter. This cuts off the onset of the Mega 500 emission.

Issue: No Signal in Red Channel

- Cause: User accidentally used a TRITC/Cy3 filter cube (Green Excitation).
- Solution: Verify you are exciting with Blue light (488 nm). The dye is transparent to Green excitation light.

References

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